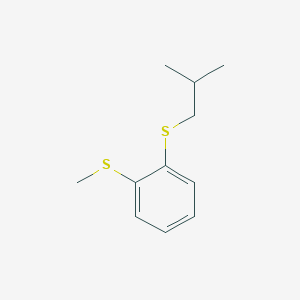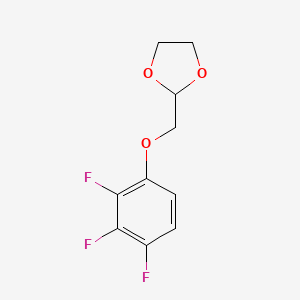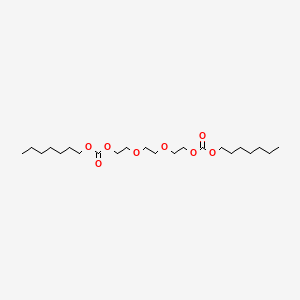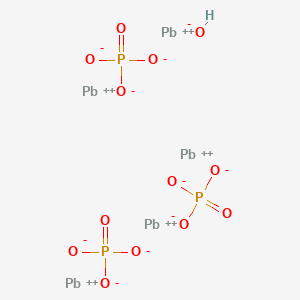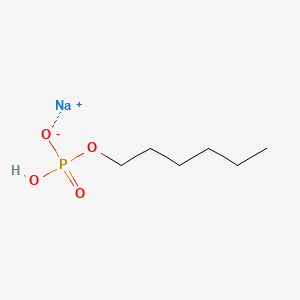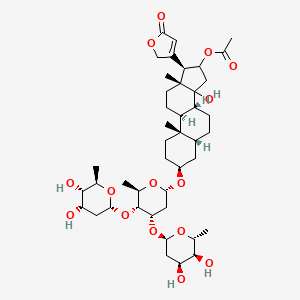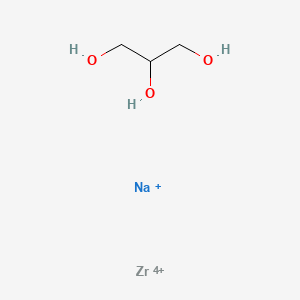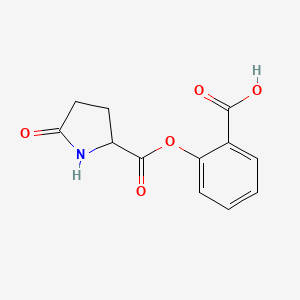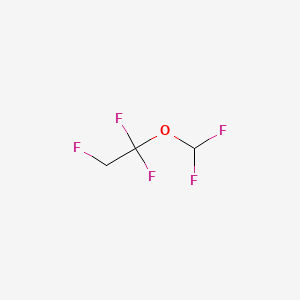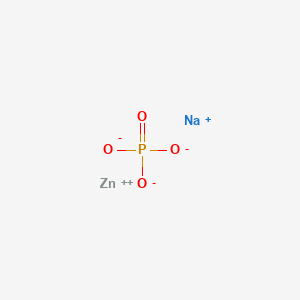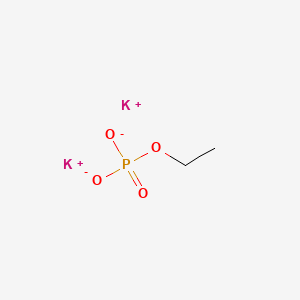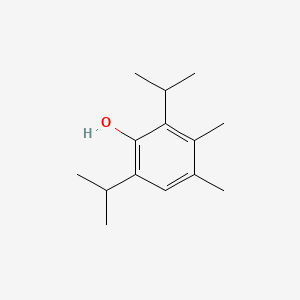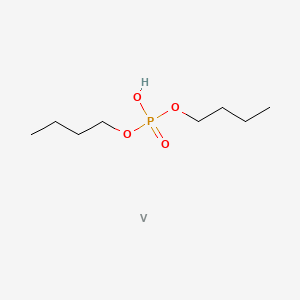
Dibutyl hydrogen phosphate, vanadium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl hydrogen phosphate, vanadium salt typically involves the reaction of dibutyl hydrogen phosphate with a vanadium source under controlled conditions. The reaction is carried out in an appropriate solvent, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibutyl hydrogen phosphate, vanadium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can also be reduced to lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield vanadium(V) compounds, while reduction may produce vanadium(III) compounds .
Scientific Research Applications
Dibutyl hydrogen phosphate, vanadium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases like diabetes and cancer.
Industry: It is used in the production of specialized materials and as an additive in lubricants and other industrial products
Mechanism of Action
The mechanism by which dibutyl hydrogen phosphate, vanadium salt exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound can modulate enzyme activity, influence cellular signaling pathways, and affect the redox state of cells. These interactions are mediated through its ability to donate or accept electrons, form complexes with proteins, and participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dibutyl hydrogen phosphate, vanadium salt include:
Dibutyl phosphate: A related compound with similar chemical properties but without the vanadium component.
Phosphoric acid dibutyl ester: Another related compound used in similar applications but with different reactivity due to the absence of vanadium.
Uniqueness
This compound is unique due to the presence of vanadium, which imparts distinct chemical and biological properties.
Properties
CAS No. |
35837-53-7 |
|---|---|
Molecular Formula |
C8H19O4PV |
Molecular Weight |
261.15 g/mol |
IUPAC Name |
dibutyl hydrogen phosphate;vanadium |
InChI |
InChI=1S/C8H19O4P.V/c1-3-5-7-11-13(9,10)12-8-6-4-2;/h3-8H2,1-2H3,(H,9,10); |
InChI Key |
CQHFIKZAUKOKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(O)OCCCC.[V] |
Related CAS |
107-66-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


